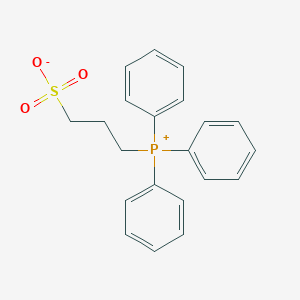
3-(Triphenylphosphonio)propane-1-sulfonate
Vue d'ensemble
Description
3-(Triphenylphosphonio)propane-1-sulfonate: is a zwitterionic, sulfonic acid-functionalized ionic liquid. It is known for its unique properties, which include high thermal stability and the ability to act as a zwitterion. This compound has found applications in various fields, including chemistry, biology, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triphenylphosphonio)propane-1-sulfonate typically involves the reaction of triphenylphosphine with 1,3-propanesultone. The reaction proceeds as follows:
Reactants: Triphenylphosphine and 1,3-propanesultone.
Solvent: The reaction is usually carried out in an aprotic solvent such as acetonitrile or tetrahydrofuran.
Temperature: The reaction is conducted at room temperature.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
The product is then purified by recrystallization or column chromatography to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix triphenylphosphine and 1,3-propanesultone.
Continuous Stirring: Continuous stirring ensures uniform mixing and reaction.
Purification: Industrial purification methods include distillation and crystallization to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Triphenylphosphonio)propane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction Reactions: Reduction of the sulfonate group can lead to the formation of sulfinate derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. The reactions are conducted at elevated temperatures.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed. The reactions are performed under an inert atmosphere.
Major Products Formed
Substitution Reactions: The major products are alkylated or arylated derivatives of this compound.
Oxidation Reactions: The major products are sulfone derivatives.
Reduction Reactions: The major products are sulfinate derivatives.
Applications De Recherche Scientifique
3-(Triphenylphosphonio)propane-1-sulfonate has a wide range of scientific research applications:
Industry: It is used in the preparation of ionic liquids and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(Triphenylphosphonio)propane-1-sulfonate involves its ability to act as a zwitterion. This property allows it to interact with various molecular targets and pathways:
Molecular Targets: The compound can interact with metal ions and organic molecules, facilitating catalytic reactions.
Pathways Involved: It participates in redox reactions and can alter the electronic properties of materials it interacts with, such as indium tin oxide in solar cells.
Comparaison Avec Des Composés Similaires
3-(Triphenylphosphonio)propane-1-sulfonate can be compared with other similar compounds:
3-(N,N-Dimethylmyristylammonio)propanesulfonate: This compound also has a sulfonate group but differs in the nature of the cationic part.
3-(Decyldimethylammonio)propanesulfonate: Similar in structure but with a different alkyl chain length.
3-(1-Pyridinio)-1-propanesulfonate: Contains a pyridinium cation instead of a phosphonium cation.
Uniqueness: : The uniqueness of this compound lies in its triphenylphosphonium cation, which imparts distinct electronic properties and enhances its utility in various applications .
Propriétés
IUPAC Name |
3-triphenylphosphaniumylpropane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21O3PS/c22-26(23,24)18-10-17-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVFGCXPLGAAQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCS(=O)(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584188 | |
| Record name | 3-(Triphenylphosphaniumyl)propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116154-22-4 | |
| Record name | 3-(Triphenylphosphaniumyl)propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Triphenylphosphonio)propane-1-sulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B39149.png)
![(Z,6R)-6-[(3R,3aR,6S,7S,9bR)-6-(3-methoxy-3-oxopropyl)-3a,9b-dimethyl-7-prop-1-en-2-yl-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B39152.png)

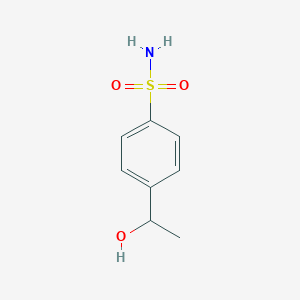

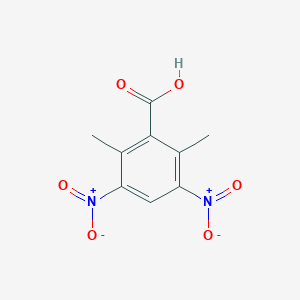
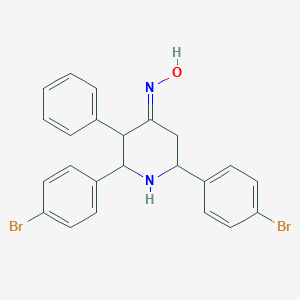
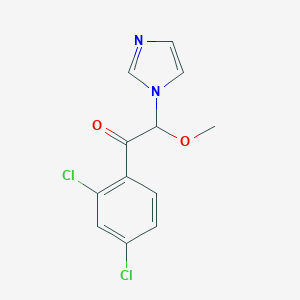
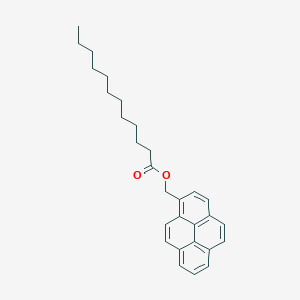


![(2S,4R)-1-[(3S,6S,9R,14R,17S,20S)-9-amino-17-(2-amino-2-oxoethyl)-3-benzyl-6-[(4-hydroxyphenyl)methyl]-2,5,8,16,19-pentaoxo-11,12-dithia-1,4,7,15,18-pentazabicyclo[18.3.0]tricosane-14-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B39175.png)
